Ethyl 2,6-dibromo-3,5-difluorophenylacetate
Overview
Description
Ethyl 2,6-dibromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2 It is a derivative of phenylacetate, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dibromo-3,5-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the following steps:
Bromination: The starting material, phenylacetate, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions of the benzene ring.
Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine atoms at the 3 and 5 positions.
Esterification: The final step involves esterification of the resulting dibromo-difluorophenylacetic acid with ethanol (C2H5OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Fluorination: Using large reactors to handle the bromination and fluorination steps efficiently.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance yield and reduce reaction time.
Purification: Utilizing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding difluorophenylacetate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of difluorophenylacetate derivatives.
Scientific Research Applications
Ethyl 2,6-dibromo-3,5-difluorophenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dibromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring enhance its reactivity, allowing it to interact with enzymes and proteins in biological systems. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.
Comparison with Similar Compounds
Ethyl 2,6-dibromo-3,5-difluorophenylacetate can be compared with similar compounds such as:
Ethyl 2,3-dibromo-5,6-difluorophenylacetate: Similar in structure but with different positions of bromine and fluorine atoms, leading to variations in reactivity and applications.
Ethyl 2,4-dibromo-3,5-difluorophenylacetate:
Ethyl 2,5-dibromo-3,4-difluorophenylacetate: Differing in the positions of halogen atoms, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(11)6(13)4-7(14)10(5)12/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBYCPAICCNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1Br)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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